1-amino-3H-naphtho[1,2,3-de]quinoline-2,7-dione
Overview
Description
1-amino-3H-naphtho[1,2,3-de]quinoline-2,7-dione is a useful research compound. Its molecular formula is C16H10N2O2 and its molecular weight is 262.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 262.074227566 g/mol and the complexity rating of the compound is 511. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Potential Antitumor Agents
1-Amino-3H-naphtho[1,2,3-de]quinoline-2,7-dione derivatives have been explored as potential DNA-binding antitumor agents. A series of these derivatives demonstrated significant in vitro cytotoxic potencies towards various tumor cell lines, including human colon adenocarcinoma and ovarian carcinoma. Notably, specific derivatives exhibited good cytotoxicity and low or no cross-resistance with cisplatin on resistant cell lines, suggesting their potential as new leads in developing intercalating anticancer derivatives (Antonini et al., 2004).
Luminescent Properties
A study on the microwave-assisted synthesis of naphtho[2,3-f]quinoline derivatives, including this compound, revealed their notable luminescent properties in ethanol solutions. These properties suggest potential applications as organic electroluminescent (EL) media, indicating a significant role in the development of EL devices (Tu et al., 2009).
Inhibitors of Apoptosis Signal-Regulating Kinase 1 (ASK1)
Compounds based on 3H-naphtho[1,2,3-de]quinoline-2,7-diones were identified as inhibitors of apoptosis signal-regulating kinase 1 (ASK1), a promising therapeutic target for treating cardiac and neurodegenerative disorders. Specific derivatives like NQDI-1 inhibited ASK1 with significant potency, suggesting their potential as clinical agents for these disorders (Volynets et al., 2011).
Properties
IUPAC Name |
16-amino-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O2/c17-14-13-8-4-1-2-5-9(8)15(19)10-6-3-7-11(12(10)13)18-16(14)20/h1-7H,17H2,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWYOAMACQAOAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=O)NC4=CC=CC(=C43)C2=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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